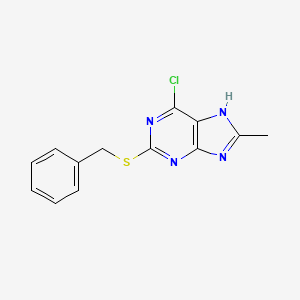
2-(Benzylthio)-6-chloro-8-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-6-chloro-8-methyl-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of a benzylthio group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 8-position of the purine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-chloro-8-methyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The benzylthio group is introduced at the 2-position of the purine ring through a nucleophilic substitution reaction. This is achieved by reacting the purine derivative with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Chlorination: The chlorine atom is introduced at the 6-position using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Methylation: The methyl group is introduced at the 8-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-6-chloro-8-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom at the 6-position can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Amino or thio-substituted purine derivatives.
Scientific Research Applications
2-(Benzylthio)-6-chloro-8-methyl-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: It serves as a probe to study enzyme-substrate interactions and nucleic acid binding.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-6-chloro-8-methyl-9H-purine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase, leading to the disruption of DNA and RNA synthesis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the incorporation of nucleotides into the growing nucleic acid chain.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-6-chloropurine: Lacks the methyl group at the 8-position.
6-Chloro-8-methyl-9H-purine: Lacks the benzylthio group at the 2-position.
2-(Benzylthio)-8-methyl-9H-purine: Lacks the chlorine atom at the 6-position.
Uniqueness
2-(Benzylthio)-6-chloro-8-methyl-9H-purine is unique due to the presence of all three substituents (benzylthio, chlorine, and methyl) on the purine ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific studies and applications.
Properties
Molecular Formula |
C13H11ClN4S |
|---|---|
Molecular Weight |
290.77 g/mol |
IUPAC Name |
2-benzylsulfanyl-6-chloro-8-methyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4S/c1-8-15-10-11(14)17-13(18-12(10)16-8)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16,17,18) |
InChI Key |
SYUSEOOFZUPRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)SCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)
![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)

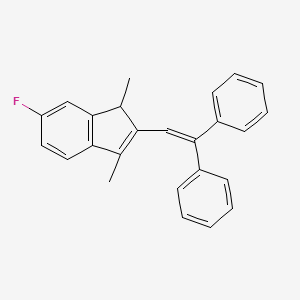
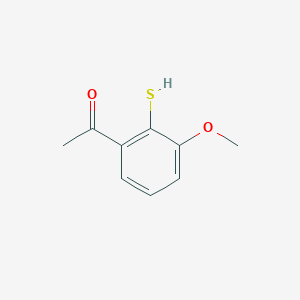

![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)

![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
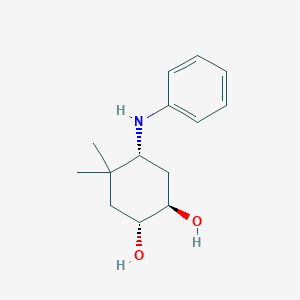
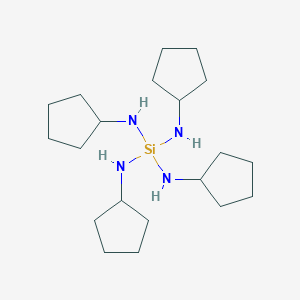
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)
